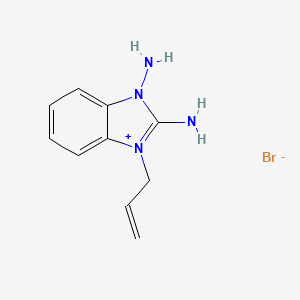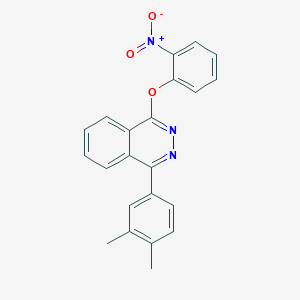
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as MBTU, is a chemical compound used in scientific research for its unique properties. MBTU is a urea derivative that has been shown to have potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In Alzheimer's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which is associated with improved cognitive function. In Parkinson's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is associated with improved motor function.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several advantages for lab experiments, including its high purity, stability, and specificity. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be easily synthesized using a simple and cost-effective method, which makes it accessible to researchers. However, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols.
Future Directions
There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields such as neurodegenerative diseases, inflammation, and cardiovascular diseases. Researchers can also explore the use of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Furthermore, the development of novel analogs of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative with potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is simple and cost-effective, and its biochemical and physiological effects have been extensively studied. However, researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols. There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields and the development of novel analogs.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of 2-aminothiophenol with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-2-3-7-11(10)16-14(19)18-15-17-12-8-4-5-9-13(12)20-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXLZQNGKOEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)